L-371,257

Oxytocin receptor antagonist Binding affinity Preterm labor research

L-371,257 is a research-grade, non-peptide oxytocin receptor antagonist occupying a unique pharmacological niche: high OT affinity (Ki=4.6 nM), exceptional selectivity (>800-fold over vasopressin V1a/V2), and minimal CNS penetration due to poor blood-brain barrier permeability. Unlike atosiban (mixed OT/V1a) or L-368,899 (brain-penetrant), L-371,257 enables clean peripheral OT receptor blockade, making it indispensable for myometrial contractility assays, oral in vivo dosing studies, and behavioral control experiments. Choose L-371,257 for unambiguous peripheral OT signaling interrogation.

Molecular Formula C28H33N3O6
Molecular Weight 507.6 g/mol
CAS No. 162042-44-6
Cat. No. B1673725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-371,257
CAS162042-44-6
Synonyms1-(1-(4-((N-acetyl-4-piperidinyl)oxy)-2-methoxybenzoyl)piperidin-4-yl)-4H-3,1-benzoxazin-2(1H)-one
L 371257
L-371257
Molecular FormulaC28H33N3O6
Molecular Weight507.6 g/mol
Structural Identifiers
SMILESCC(=O)N1CCC(CC1)OC2=CC(=C(C=C2)C(=O)N3CCC(CC3)N4C5=CC=CC=C5COC4=O)OC
InChIInChI=1S/C28H33N3O6/c1-19(32)29-15-11-22(12-16-29)37-23-7-8-24(26(17-23)35-2)27(33)30-13-9-21(10-14-30)31-25-6-4-3-5-20(25)18-36-28(31)34/h3-8,17,21-22H,9-16,18H2,1-2H3
InChIKeyWDERJSQJYIJOPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

L-371,257 (CAS 162042-44-6): A Selective, Orally Bioavailable Non-Peptide Oxytocin Receptor Antagonist


L-371,257 is a small molecule, non-peptide antagonist of the human oxytocin (OT) receptor, belonging to the benzoxazinone structural class. It is characterized by high affinity for the OT receptor (Ki = 4.6 nM) and pronounced selectivity over the related human arginine vasopressin V1a and V2 receptors (>800-fold) [1]. This compound exhibits oral bioavailability and limited blood-brain barrier penetration, making it a valuable tool for investigating peripheral OT-mediated physiological processes without central nervous system involvement . Its primary use is in basic research to dissect the role of oxytocin signaling in reproductive physiology and other peripheral systems.

Why L-371,257 Cannot Be Substituted with Other Oxytocin Receptor Antagonists


While several oxytocin receptor antagonists exist, including clinical agent atosiban and centrally-active research tool L-368,899, direct substitution of L-371,257 without quantitative evidence of functional equivalence is not scientifically valid. L-371,257 occupies a unique pharmacological niche characterized by a specific combination of high OT receptor affinity (Ki = 4.6 nM), exceptional selectivity over vasopressin receptors (>800-fold), and a restricted peripheral distribution profile due to poor blood-brain barrier penetration [1]. This profile contrasts sharply with atosiban (a mixed OT/V1a antagonist with lower potency and selectivity) and L-368,899 (a brain-penetrant OT antagonist with distinct central effects) [2]. The quantitative evidence below demonstrates that L-371,257's specific properties make it uniquely suited for experiments requiring potent, highly selective, and peripherally-restricted OT receptor blockade.

Quantitative Evidence for L-371,257 Differentiation from Key Comparators


High Oxytocin Receptor Affinity Differentiates L-371,257 from Atosiban

L-371,257 demonstrates a high binding affinity (Ki = 4.6 nM) for the human oxytocin receptor, which is significantly greater than that reported for the clinical comparator atosiban (Ki = 397 nM). This represents an approximately 86-fold higher affinity for L-371,257. [1]

Oxytocin receptor antagonist Binding affinity Preterm labor research

Superior Selectivity of L-371,257 for Oxytocin Receptor Over Vasopressin V1a and V2 Receptors Compared to Atosiban

L-371,257 exhibits exceptional selectivity for the oxytocin receptor, displaying greater than 800-fold selectivity over human vasopressin V1a and V2 receptors. In contrast, atosiban is a mixed antagonist with significant activity at the V1a receptor. Quantitative selectivity data: L-371,257 has >800-fold selectivity, whereas atosiban shows only approximately 2.5-fold selectivity (Ki OT = 397 nM vs. Ki V1a = 998 nM). [1] [2]

Receptor selectivity Vasopressin receptor Off-target activity

L-371,257 Demonstrates Superior Inhibition of Spontaneous Human Myometrial Contractions Compared to Atosiban In Vitro

In a direct head-to-head comparison using human myometrial tissue strips, L-371,257 produced a more pronounced inhibition of spontaneous contractions than atosiban. While both compounds significantly reduced contractile activity in a concentration-dependent manner (P < 0.05), the magnitude of inhibition achieved with L-371,257 was greater across the tested concentration range. [1]

Myometrial contraction Tocolysis Ex vivo assay

Peripheral Selectivity of L-371,257 Contrasts with Central Activity of L-368,899

L-371,257 exhibits poor blood-brain barrier (BBB) penetration, confining its action to peripheral oxytocin receptors. This is in direct contrast to the related oxytocin antagonist L-368,899, which rapidly crosses the BBB and accumulates in limbic brain regions. The differential BBB permeability dictates their experimental applications: L-371,257 for peripheral studies and L-368,899 for central studies. [1]

Blood-brain barrier penetration Peripheral selectivity Central nervous system

In Vivo Oral Bioavailability and Efficacy of L-371,257 Following Intraduodenal Administration

L-371,257 demonstrates oral bioavailability in vivo, as evidenced by its ability to block oxytocin-stimulated uterine contractions in anesthetized rats following intraduodenal administration. This functional in vivo efficacy distinguishes it from many earlier-generation peptide-based antagonists which lack oral activity. [1]

Oral bioavailability In vivo efficacy Uterine contraction

L-371,257 pA2 Value for Antagonism of Oxytocin-Induced Contractions in Rat Uterine Tissue

L-371,257 acts as a competitive antagonist of oxytocin-induced contractions in isolated rat uterine tissue with a pA2 value of 8.4. This value indicates high potency and competitive antagonism.

pA2 Functional antagonism Rat uterus

Optimal Research Applications for L-371,257 Based on Quantitative Evidence


Investigating Peripheral Oxytocin Receptor Function in Reproductive Physiology

L-371,257 is ideally suited for ex vivo and in vivo studies focused on peripheral oxytocin receptor signaling, particularly in the uterus. Its high potency (Ki = 4.6 nM) and exceptional selectivity (>800-fold over V1a/V2) ensure that observed effects, such as inhibition of spontaneous myometrial contractions [1], are due to specific OT receptor blockade. This application is supported by direct comparative evidence showing its superior efficacy over atosiban in human myometrial tissue [1].

Dissecting Central vs. Peripheral Oxytocinergic Pathways in Behavioral Neuroscience

The poor blood-brain barrier penetration of L-371,257 makes it an essential control tool for behavioral studies employing centrally-active oxytocin antagonists like L-368,899 [2]. By comparing the effects of peripherally-restricted L-371,257 with a brain-penetrant antagonist, researchers can definitively attribute observed behavioral changes to central versus peripheral OT receptor populations [2]. This is a critical application in social behavior and anxiety research.

In Vivo Studies Requiring Chronic Oral Dosing

The established oral bioavailability of L-371,257, demonstrated by its efficacy in blocking oxytocin-stimulated uterine activity following intraduodenal administration [3], enables long-term in vivo experiments in rodent models without the stress and logistical constraints of repeated parenteral injections. This facilitates studies on chronic pain, cardiovascular regulation, and long-term reproductive outcomes.

Cell-Based Assays Requiring High Selectivity and Low Off-Target Activity

In cellular models, the high selectivity of L-371,257 (>800-fold over V1a/V2) is paramount . When studying oxytocin's effects on cell proliferation, migration, or differentiation (e.g., in cancer or stem cell research), the use of L-371,257 minimizes the confounding influence of endogenous vasopressin signaling, thereby yielding cleaner and more interpretable data on OT receptor-specific pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-371,257

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.